molecular formula C17H12ClN5O5 B11546657 (4Z)-2-(3-chlorophenyl)-4-{[(3,4-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3-chlorophenyl)-4-{[(3,4-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11546657
M. Wt: 401.8 g/mol
InChI Key: UKXDZNPUSHSGKV-UHFFFAOYSA-N
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Description

The compound (4Z)-1-(3-CHLOROPHENYL)-4-{[(3,4-DINITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that belongs to the class of pyrazolone derivatives This compound is characterized by the presence of a chlorophenyl group, a dinitrophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-CHLOROPHENYL)-4-{[(3,4-DINITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Dinitrophenyl Group: The dinitrophenyl group can be attached through a condensation reaction with a dinitrobenzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazolone core, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups on the dinitrophenyl moiety, converting them to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

    Dye Manufacturing: The compound can be used as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-CHLOROPHENYL)-4-{[(3,4-DINITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Similar pyrazolone core but lacks the chlorophenyl and dinitrophenyl groups.

    3-Chloro-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: Contains a chlorophenyl group but lacks the dinitrophenyl group.

    4-(3,4-Dinitrophenyl)-1-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Contains a dinitrophenyl group but lacks the chlorophenyl group.

Uniqueness

The uniqueness of (4Z)-1-(3-CHLOROPHENYL)-4-{[(3,4-DINITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorophenyl and dinitrophenyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H12ClN5O5

Molecular Weight

401.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[(3,4-dinitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H12ClN5O5/c1-10-14(17(24)21(20-10)13-4-2-3-11(18)7-13)9-19-12-5-6-15(22(25)26)16(8-12)23(27)28/h2-9,20H,1H3

InChI Key

UKXDZNPUSHSGKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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